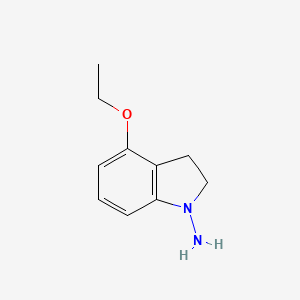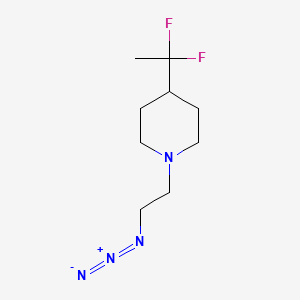
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperidine ring is substituted with a methyl group and a methanol group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C11H16ClN3O), its molecular weight (241.72 g/mol), and its solubility in acetic acid .
Aplicaciones Científicas De Investigación
Anticancer Applications
The pyrimidine core of the compound is a crucial element in the synthesis of drugs with anticancer properties. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, which are essential for the replication of cancer cells, and as antimetabolites, disrupting the metabolic processes of cancerous cells .
Antimicrobial and Antifungal Uses
This compound’s structural similarity to active pyrimidine derivatives suggests potential antimicrobial and antifungal applications. Pyrimidine-based molecules have been reported to possess significant antimicrobial efficacy, which could be harnessed in the development of new therapeutic agents against resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Pyrimidine derivatives have been utilized in cardiovascular medicine, particularly as antihypertensive agents. The compound could be explored for its potential to act on cardiovascular targets, possibly offering a new avenue for the treatment of hypertension and related disorders .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief medications. Research into the specific bioactive sites of this compound could lead to the discovery of novel anti-inflammatory drugs .
Antidiabetic Potential
Given the wide range of biological activities of pyrimidine derivatives, including their role as DPP-IV inhibitors, there is a possibility that this compound could be used in the management of diabetes. Investigating its interaction with the DPP-IV enzyme could provide insights into its therapeutic potential for diabetes treatment .
Neuroprotective Effects
Pyrimidine derivatives have shown promise in neuroprotection, particularly in the context of retinal ganglion cell protection. This suggests that the compound could be researched for its potential applications in preventing or treating neurodegenerative diseases .
Antiviral Activity
The structural framework of pyrimidine is known to contribute to antiviral activity. This compound could be synthesized into derivatives that target specific viral enzymes or replication processes, offering a pathway to new antiviral drugs .
Agrochemical Applications
Beyond medical applications, pyrimidine derivatives are also used in agrochemistry. The compound could be investigated for its potential use in the development of new pesticides or herbicides, contributing to the agricultural industry .
Propiedades
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-10(13)7-11(15-9)16-5-3-12(2,8-17)4-6-16/h7,17H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHAVYCNMHMOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![5-amino-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477198.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477199.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![4-Oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1477203.png)

![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)
![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)
